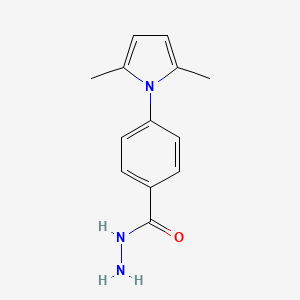

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)12-7-5-11(6-8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLBBIMOIDHHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351512 | |

| Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26165-67-3 | |

| Record name | 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key intermediate in the development of various therapeutic agents. The synthesis is a well-established multi-step process, commencing with the formation of a substituted benzoic acid, followed by esterification, and culminating in hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process. The initial step involves the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid via the Paal-Knorr pyrrole synthesis. This intermediate is then esterified, commonly to its methyl ester, which subsequently undergoes hydrazinolysis to yield the final benzohydrazide product.

An In-depth Technical Guide on the Physicochemical Properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of the compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. This molecule has garnered significant interest within the scientific community for its potential as an antibacterial and antitubercular agent. This document details its known physicochemical parameters, provides a step-by-step experimental protocol for its synthesis and characterization, and visually represents its mechanism of action through a signaling pathway diagram. The information presented herein is intended to support further research and development efforts in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O | - |

| Molecular Weight | 229.28 g/mol | - |

| Melting Point | 170-172 °C | [1] |

| Solubility | Predicted to be poorly soluble in water. | Predicted value; experimental data not available in the searched literature. |

| pKa | Predicted values suggest weakly basic and weakly acidic properties. | Predicted value; experimental data not available in the searched literature. |

| LogP | Predicted to be moderately lipophilic. | Predicted value; experimental data not available in the searched literature. |

Note: Predicted values for solubility, pKa, and logP are based on computational models and should be confirmed through experimental validation.

Biological Activity and Mechanism of Action

This compound has demonstrated promising activity as a dual inhibitor of two key enzymes in bacterial metabolic pathways: enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR).[2][3][4] Both enzymes are crucial for bacterial survival, making them attractive targets for the development of novel antimicrobial agents.

-

Enoyl-ACP Reductase (FabI): This enzyme is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of essential fatty acids for bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to bacterial cell death.

-

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folic acid biosynthesis pathway.[5][6][7][8] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[6][7][8] Inhibition of DHFR blocks DNA synthesis and repair, ultimately halting bacterial replication.[5][6][7][8]

The dual-inhibitory nature of this compound presents a potential advantage in overcoming drug resistance mechanisms that may arise from the mutation of a single target.

Signaling Pathway Diagram: Mechanism of Action

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process that can be reliably performed in a standard laboratory setting. The following protocol outlines the key steps for its synthesis and characterization.

Synthesis of this compound

The synthesis typically involves two main steps: the formation of the pyrrole ring followed by the conversion of the ester to a hydrazide.

Step 1: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

-

To a solution of ethyl 4-aminobenzoate in glacial acetic acid, add an equimolar amount of acetonylacetone (2,5-hexanedione).

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate obtained in Step 1 in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry to yield this compound.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the title compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the molecular formula.

Conclusion

This compound is a compound of significant interest due to its potential as a dual-action antibacterial and antitubercular agent. This guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a clear visualization of its mechanism of action. The information compiled here serves as a valuable resource for researchers and scientists working on the development of new antimicrobial therapies. Further experimental validation of its predicted physicochemical properties and in-depth biological evaluation are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

Unraveling the Antimicrobial and Anticancer Mechanisms of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its Derivatives: A Technical Guide

Introduction: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a versatile scaffold compound that has garnered significant attention in medicinal chemistry due to the potent biological activities of its derivatives. Research has primarily focused on two key therapeutic areas: antimicrobial, particularly antitubercular, and anticancer applications. This technical guide provides an in-depth overview of the core mechanism of action of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the elucidated signaling pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack on Microbial Targets

The primary mechanism of action for the antimicrobial effects of this compound derivatives lies in their ability to dually inhibit two crucial enzymes in pathogenic bacteria, particularly in Mycobacterium tuberculosis: Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR) .

-

Inhibition of Enoyl ACP Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately bacterial cell death. Molecular docking studies suggest that the pyrrole and benzohydrazide moieties of these compounds play a crucial role in binding to the active site of the InhA enzyme.

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a fundamental enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are critical for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt the supply of essential precursors for bacterial growth and proliferation. The ability to inhibit both InhA and DHFR makes these compounds attractive candidates for combating drug resistance, as they target two independent and essential metabolic pathways.

Anticancer Activity: Targeting a Key Regulator of Cell Division

In addition to their antimicrobial properties, certain derivatives of this compound have demonstrated promising anticancer activity. The proposed mechanism for this effect is the inhibition of Polo-like kinase 1 (PLK1) .

-

Inhibition of Polo-like kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokine completion. Overexpression of PLK1 is common in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, these compounds can induce mitotic arrest and trigger apoptosis (programmed cell death) in cancer cells.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from the cited literature.

Table 1: Antitubercular and Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| Parent Compound | This compound | M. tuberculosis H37Rv | Not explicitly reported | - |

| Derivative 1 | N'-(substituted-acetyl) | M. tuberculosis H37Rv | 1-4 | |

| Derivative 2 | N'-(substituted-acetyl) | Gram-positive bacteria | 1-4 | |

| Derivative 3 | N'-(substituted-acetyl) | Gram-negative bacteria | >100 | |

| 8d | 5-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | 1-2 | |

| 12c | N'-(1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethylidene)acetohydrazide | M. tuberculosis H37Rv | 1-2 | |

| R-2 | N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | M. tuberculosis H37Rv | 31.25 | |

| R-3 | N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | M. tuberculosis H37Rv | 31.25 |

Table 2: Enzyme Inhibition (IC50)

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Sulfonyl Hydrazone 3a | Enoyl-ACP Reductase (InhA) | 18.2 | |

| Sulfonyl Hydrazone 3b | Enoyl-ACP Reductase (InhA) | 10.7 | |

| C8 | Not explicitly reported for enzyme | Not explicitly reported | |

| C18 | Not explicitly reported for enzyme | Not explicitly reported |

Table 3: Anticancer Activity (IC50)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| C8 | A549 (Lung) | 2.5 | |

| C8 | MCF-7 (Breast) | 5.0 | |

| C8 | HepG2 (Liver) | 7.5 | |

| C18 | A549 (Lung) | 10.0 | |

| C18 | MCF-7 (Breast) | >10 | |

| C18 | HepG2 (Liver) | >10 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N'-substituted derivatives.

Materials:

-

This compound

-

Substituted phenylacetic acids

-

N,N-dimethylformamide (DMF)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-diisopropylethylamine (DIEA)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve this compound (1 equivalent) in dry DMF.

-

To this solution, add the desired substituted phenylacetic acid (1.1 equivalents).

-

Cool the reaction mixture in an ice bath.

-

Add HBTU (1.2 equivalents) and DIEA (2.5 equivalents) to the cooled mixture under stirring.

-

Continue stirring the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

-

Isoniazid and Pyrazinamide (as reference drugs)

Procedure:

-

Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

-

Add the diluted bacterial suspension to each well of the microplate containing the test compounds.

-

Include wells with bacteria only (growth control), media only (sterility control), and reference drugs.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Enoyl-ACP Reductase (InhA) Inhibition Assay

This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.

Materials:

-

Purified InhA enzyme

-

NADH

-

Trans-2-dodecenoyl-coenzyme A (DD-CoA)

-

Pipes buffer (pH 6.8)

-

Test compounds dissolved in DMSO

-

Triclosan (as a positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Pipes buffer, NADH, and DD-CoA in a cuvette.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes), which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay to screen for DHFR inhibitors.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

DHFR assay buffer

-

Test compounds dissolved in DMSO

-

Methotrexate (as a positive control)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Add the DHFR assay buffer, NADPH, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the DHFR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of NADPH oxidation.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

PLK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of PLK1.

Materials:

-

Recombinant human PLK1 protein

-

Casein (as a substrate)

-

ATP

-

Dithiothreitol (DTT)

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare a reaction mixture in a 384-well plate containing the kinase reaction buffer, DTT, PLK1 enzyme, and the casein substrate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which generates a luminescent signal proportional to the ADP concentration.

-

A higher luminescent signal indicates higher kinase activity (less inhibition).

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The Rising Therapeutic Potential of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and diverse biological activities is paramount. Among the emerging classes of compounds, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives have garnered significant attention from the scientific community. This technical guide synthesizes the current understanding of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The promising antibacterial, antitubercular, and anticancer properties of these derivatives position them as a compelling starting point for the development of new therapeutic agents.

Unveiling the Biological Spectrum: From Antibacterial to Anticancer Activity

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most profound effects observed in the realms of antimicrobial and anticancer research. The core structure, featuring a central benzohydrazide linker between a 2,5-dimethylpyrrole moiety and various substituted aromatic or heterocyclic rings, provides a versatile template for chemical modification and optimization of biological efficacy.

Antibacterial and Antitubercular Efficacy

A significant body of research highlights the potent antibacterial and particularly antitubercular activity of these compounds.[1][2][3] Several derivatives have exhibited remarkable inhibitory effects against various bacterial strains, including the resilient Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5a-n) [1]

| Compound | Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 5f | 4-Chlorophenyl | 1.6 |

| 5i | 4-Fluorophenyl | 1.6 |

| 5j | 4-Bromophenyl | 1.6 |

| 5k | 4-Iodophenyl | 0.8 |

| 5n | 3,4-Dichlorophenyl | 1.6 |

| Isoniazid | - | 0.1 |

| Rifampicin | - | 0.2 |

The mechanism underlying the antitubercular action of these derivatives is believed to involve the dual inhibition of crucial bacterial enzymes: enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).[1][3][4] This multi-target approach is particularly advantageous in combating the emergence of drug-resistant strains.

Anticancer Potential

Recent studies have repurposed these antitubercular agents, revealing their significant potential as anticancer drugs.[5][6] Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including lung, breast, and liver cancer.

One notable study identified N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) as a potent anticancer agent.[5][6] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in A549 lung cancer cells.[6] The anticancer activity is hypothesized to be mediated through the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5][6]

Table 2: In Vitro Cytotoxicity of Pyrrolyl Benzohydrazide Derivatives against Cancer Cell Lines [6]

| Compound | Cell Line | IC50 (µM) |

| C8 | A549 (Lung) | 10.2 ± 1.2 |

| C8 | MCF-7 (Breast) | 15.8 ± 2.5 |

| C8 | HepG2 (Liver) | 22.4 ± 3.1 |

| C18 | A549 (Lung) | 18.5 ± 2.1 |

| C18 | MCF-7 (Breast) | 25.1 ± 3.8 |

| C18 | HepG2 (Liver) | 30.6 ± 4.2 |

Anti-inflammatory Activity

Preliminary investigations have also suggested potential anti-inflammatory properties for some hydrazide derivatives, indicating a broader therapeutic window for this class of compounds.[7][8]

Deciphering the Molecular Blueprint: Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically follows a multi-step reaction sequence.

Key Experimental Protocols

1. Synthesis of this compound (Core Intermediate): A mixture of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate and hydrazine hydrate in ethanol is refluxed for several hours.[2] After cooling, the resulting solid is filtered, washed, and dried to yield the pure benzohydrazide intermediate.

2. Synthesis of N'-substituted Derivatives: The core benzohydrazide is reacted with various substituted aldehydes or carboxylic acids. For coupling with carboxylic acids, a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) are often employed in a solvent like N,N-dimethylformamide (DMF).[1] For condensation with aldehydes, a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol is typically used.[9]

3. In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in Mueller-Hinton broth (for bacteria) or Middlebrook 7H9 broth (for mycobacteria) in 96-well microtiter plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37°C, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[2]

4. In Vitro Anticancer Activity (MTT Assay): Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration that inhibits 50% of cell growth (IC50) is then calculated.[6]

Visualizing the Mechanism of Action

The dual-inhibition mechanism of these derivatives against key bacterial enzymes can be visualized as a critical pathway for their antimicrobial effects.

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

initial screening of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs

An In-depth Technical Guide to the Initial Screening of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent antibacterial, antitubercular, antifungal, and anticancer properties.[1][2][3] The versatility of the benzohydrazide moiety, combined with the pharmacologically significant pyrrole ring, allows for extensive structural modifications, enabling the fine-tuning of activity against various biological targets.[2] This guide provides a comprehensive overview of the initial screening process for analogs of this compound, detailing common synthetic strategies, biological evaluation protocols, and key findings from seminal studies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

General Synthesis Pathway

The synthesis of this compound analogs typically begins with the construction of the core pyrrole-benzoic acid structure, followed by hydrazinolysis and subsequent condensation or coupling with various electrophiles to generate the final derivatives. A common approach involves the Paal-Knorr pyrrole synthesis.[3] The intermediate hydrazide is a key building block that can be reacted with aldehydes, ketones, or activated carboxylic acids to produce a diverse library of analogs.[4][5]

Antimicrobial and Antitubercular Screening

A primary focus of screening these analogs is their activity against bacterial and mycobacterial pathogens, particularly in light of rising antimicrobial resistance.[6][7] The initial evaluation is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of a compound. The following is a generalized protocol adapted from studies on benzohydrazide derivatives.[1][2]

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv).[6][8]

-

Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria; several days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by using a growth indicator dye like resazurin or MTT.

Quantitative Data: Antimicrobial and Antitubercular Activity

The following table summarizes the MIC values for representative this compound analogs against various microbial strains. Several compounds demonstrated significant antitubercular activity.[8]

| Compound ID | Substituent Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| 5a | Unsubstituted Phenylacetyl | >50 | >50 | 1.6 | [8] |

| 5b | 4-Chlorophenylacetyl | 25 | 50 | 0.8 | [8] |

| 5e | 4-Nitrophenylacetyl | 12.5 | 25 | 0.8 | [8] |

| 5h | 4-Methoxyphenylacetyl | 50 | >50 | 1.6 | [8] |

| 12c | 4-Fluorophenyl | 1-4 | 1-4 | 1-2 | [1] |

| 12d | 4-Chlorophenyl | 1-4 | 1-4 | 1-2 | [1] |

| Isoniazid | Standard Drug | - | - | <0.2 | [8] |

| Rifampicin | Standard Drug | - | - | <0.2 | [8] |

Anticancer Activity Screening

The therapeutic potential of these analogs has been extended to oncology, with studies repurposing antitubercular compounds for anticancer applications.[3][9] The initial screening typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into a 96-well plate and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 7. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

CAS number 26165-67-3 properties and uses

It appears that the provided CAS number, 26165-67-3, is not a valid identifier for a chemical substance in widely recognized chemical databases. A search for this number does not yield any specific compound, and therefore, no associated properties, uses, or experimental data can be retrieved.

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance described in the open scientific literature. The validity of a CAS number is crucial for accurately identifying a compound and accessing its associated scientific data.

Recommendations for Proceeding:

To enable the generation of the requested in-depth technical guide, please verify the CAS number. It is possible that there is a typographical error in the provided number.

Possible sources for a valid CAS number include:

-

The original research article or patent where the compound was first described.

-

Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) from a chemical supplier.

-

Reputable chemical databases such as PubChem, ChemSpider, or the CAS SciFinder-n database.

Once a valid CAS number for the compound of interest is provided, a comprehensive technical guide adhering to the specified requirements, including data tables, experimental protocols, and Graphviz visualizations, can be developed.

Spectral Characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the expected spectral data based on the analysis of closely related derivatives and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 26165-67-3[1]

-

Molecular Formula: C₁₃H₁₅N₃O[2]

-

Molecular Weight: 229.28 g/mol [2]

-

Chemical Structure:

/ | | C=C C=C | | | CH CH C-N1(C=C(C)C=C1C) \ / CH

Synthesis

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. A generalized workflow for the synthesis is presented below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Spectral Data

The following tables summarize the expected spectral data for this compound, extrapolated from the analysis of its derivatives.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-9.8 | s | 1H | -NH- (amide proton) |

| ~7.8-8.0 | d | 2H | Ar-H (ortho to C=O) |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to pyrrole) |

| ~5.8-6.0 | s | 2H | Pyrrole-H |

| ~4.4-4.6 | s | 2H | -NH₂ (hydrazide protons) |

| ~2.0-2.2 | s | 6H | -CH₃ (dimethyl groups on pyrrole) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | C=O (amide carbonyl) |

| ~138-140 | Ar-C (ipso- to pyrrole) |

| ~130-132 | Ar-C (ipso- to C=O) |

| ~128-130 | Ar-CH (ortho to C=O) |

| ~120-122 | Ar-CH (ortho to pyrrole) |

| ~128-130 | C=C (dimethyl-substituted carbons in pyrrole) |

| ~105-107 | C-H (pyrrole) |

| ~12-14 | -CH₃ (dimethyl groups on pyrrole) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong | N-H stretching (NH₂) |

| ~3200-3300 | Medium | N-H stretching (amide) |

| ~2900-3000 | Medium | C-H stretching (aromatic and alkyl) |

| ~1640-1660 | Strong | C=O stretching (amide I) |

| ~1580-1600 | Medium | N-H bending (amide II) |

| ~1450-1550 | Medium | C=C stretching (aromatic and pyrrole) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 229.12 | [M]⁺ (Molecular ion) |

| 230.12 | [M+H]⁺ |

Experimental Protocols for Spectral Characterization

The following are detailed, generalized protocols for the spectral analysis of this compound.

Caption: Logical workflow for the spectral characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular weight of the compound (e.g., 50-500 m/z).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Signaling Pathways

Currently, there is no published information available regarding the involvement of this compound in specific signaling pathways. Its primary role in the scientific literature is as a precursor for the synthesis of more complex molecules that are then evaluated for biological activity.[3][4][6][7][8]

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of structurally similar compounds and may vary from experimentally obtained data. This guide is intended for informational purposes for research and development professionals.

References

- 1. 26165-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Pyrrole-Based Antitubercular Agents: A Technical Guide

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis ineffective, creating an urgent need for novel therapeutic agents. The pyrrole scaffold has emerged as a promising starting point for the development of new antitubercular drugs due to its versatile chemical nature and its presence in a number of biologically active compounds. This technical guide provides an in-depth overview of the discovery and development of pyrrole-based antitubercular agents, intended for researchers, scientists, and drug development professionals.

Core Concepts and Promising Compound Classes

Several classes of pyrrole-containing compounds have demonstrated significant potential as antitubercular agents. These compounds often target novel pathways within the mycobacterium, offering hope for overcoming existing resistance mechanisms.

One of the most notable early examples is BM212 , a 1,5-diarylpyrrole derivative.[1] This compound has shown potent inhibitory activity against both Mtb and other non-tuberculous mycobacteria.[1] Importantly, BM212 is also effective against drug-resistant strains and intracellular mycobacteria residing within macrophages.[1] Subsequent research has focused on developing analogues of BM212 with improved potency and reduced cytotoxicity.[2]

Other significant classes of pyrrole-based antitubercular agents include:

-

Pyrrole hydrazones: These compounds have shown strong inhibitory activity against tuberculosis bacilli, representing a new avenue for drug development.[3][4]

-

Pyrrolo[1,2-a]quinoxalines: This scaffold has been investigated for its antitubercular properties, with some derivatives showing promising activity.[5]

-

Pyrrole-2-carboxamides: These compounds have been designed as potent inhibitors of MmpL3, a crucial mycobacterial membrane protein.[6][7]

-

Pyrrolyl benzamides and related structures: This class of compounds has been explored for its ability to inhibit key mycobacterial enzymes such as InhA and dihydrofolate reductase (DHFR).[8][9]

-

Pyrazolyl pyrrole derivatives: By combining the pyrrole and pyrazole moieties, researchers have developed compounds with good antitubercular activity.[10]

-

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: This novel class of compounds targets mycobacterial respiration by inhibiting the cytochrome bc1 complex.[11][12][13]

Mechanisms of Action

A key advantage of the pyrrole-based compounds is their ability to target different aspects of mycobacterial physiology. The three primary mechanisms of action that have been identified are:

-

Inhibition of MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. BM212 and its analogues, as well as pyrrole-2-carboxamides, have been shown to inhibit MmpL3.[6][14][15][16] This disruption of cell wall synthesis is a potent mechanism for killing the bacteria.

-

Inhibition of InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[17] Several pyrrole-based scaffolds, including pyrrolo[1,2-a]quinoxalines and pyrrolyl benzamides, have been identified as inhibitors of InhA.[5][8][9][18][19]

-

Inhibition of the Cytochrome bc1 Complex: The cytochrome bc1 complex is a critical component of the electron transport chain, which is responsible for generating cellular energy. The pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit this complex, thereby disrupting the bacterium's ability to produce ATP.[11][12][13]

Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity of selected pyrrole-based compounds against Mycobacterium tuberculosis H37Rv.

| Compound Class | Compound | MIC (µg/mL) | Reference |

| 1,5-Diarylpyrroles | BM212 | 0.7 - 1.5 | |

| Pyrrole Hydrazones | - | Varies (0-100% inhibition) | [4] |

| Pyrrolo[1,2-a]quinoxalines | 12g | 5 | [5] |

| Pyrrole-2-carboxamides | 32 | < 0.016 | [6] |

| Pyrrolyl Benzohydrazides | 5d, 5e | 1.6 | |

| Pyrazolyl Pyrroles | 5n | 1.6 | [10] |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 5h | < 0.1 µM | [12] |

| Substituted Furans and Pyrroles | 11a | 1.6 | [20] |

Experimental Protocols

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole-based compounds often involves well-established chemical reactions. A common method for synthesizing 1,2,3,5-tetrasubstituted pyrroles is the Paal-Knorr synthesis.

General Procedure for Paal-Knorr Pyrrole Synthesis:

-

A mixture of a 1,4-dicarbonyl compound and a primary amine or ammonia in a suitable solvent (e.g., ethanol, acetic acid) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

For example, the synthesis of pyrazolyl pyrrole derivatives involves the cyclization of chalcone precursors with phenylhydrazine.[10] The chalcones themselves are prepared by the reaction of a substituted benzaldehyde with 4-(1H-pyrrol-1-yl)-acetophenone in the presence of a base.[10]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Protocol:

-

A 96-well microplate is prepared with serial dilutions of the test compounds.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for a specified period (typically 5-7 days).

-

A solution of Alamar Blue is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Enzyme Inhibition Assays

The inhibitory activity of compounds against specific enzymes like InhA can be determined using in vitro assays.

General Protocol for InhA Inhibition Assay:

-

The InhA enzyme is purified.

-

The enzyme is incubated with the test compound and the co-factor NADH.

-

The substrate, a 2-trans-enoyl-ACP, is added to initiate the reaction.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Visualizations

References

- 1. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrrole Hydrazones as New Ant...: Ingenta Connect [ingentaconnect.com]

- 5. Discovery of novel anti-tuberculosis agents with pyrrolo[1,2-a]quinoxaline-based scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. connectjournals.com [connectjournals.com]

- 11. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. mdpi.com [mdpi.com]

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Formula

This compound is a chemical compound with the molecular formula C₁₃H₁₅N₃O .[1][2] The molecule consists of a benzohydrazide moiety where the benzene ring is substituted at the para-position with a 2,5-dimethyl-1H-pyrrol-1-yl group.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₃O | [1][2] |

| Molecular Weight | 229.28 g/mol | [1][2] |

| CAS Number | 26165-67-3 | [1][2] |

| Melting Point | 168 °C | [1][2] |

| Appearance | Light brown amorphous solid (for derivatives) | [3] |

| Hazard Codes | Xi (Irritant) | [1][2] |

Experimental Protocols

The synthesis of this compound and its derivatives is a multi-step process. A general synthetic route is outlined below.

Caption: General synthetic workflow for the target compound.

A detailed experimental protocol for the synthesis of this compound and its subsequent use in the preparation of N'-substituted derivatives is described in the literature.[3][4][5][6] The synthesis generally involves the following key steps:

-

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: This intermediate is typically prepared by reacting 4-aminobenzoic acid with acetonylacetone in the presence of glacial acetic acid under reflux conditions.[5]

-

Esterification: The resulting carboxylic acid is then esterified, for example, by refluxing with methanol and a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

-

Hydrazinolysis: The methyl ester is subsequently treated with hydrazine hydrate in ethanol under reflux to produce the final product, this compound.[5][6]

The structure and purity of the synthesized compound and its derivatives are typically confirmed using various analytical techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the positions of protons and carbons.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]

-

Elemental Analysis (CHN Analysis): To confirm the elemental composition of the compound.[3]

For instance, in the ¹H NMR spectrum of a derivative, the two –NH protons of the hydrazide moiety typically appear as doublets, while the protons of the pyrrole and phenyl rings, as well as the methyl groups, show characteristic signals at specific chemical shifts.[3][4]

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial and antitubercular properties.[4][6][7][8] Researchers have synthesized series of N'-acetylbenzohydrazides from this core structure and evaluated their inhibitory effects on enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR).[3][4][9]

References

- 1. chemwhat.com [chemwhat.com]

- 2. 26165-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a synthetic compound featuring a central benzohydrazide core linked to a 2,5-dimethylpyrrole moiety. While direct and extensive research on the specific therapeutic targets of this molecule is nascent, its structural components—the benzohydrazide scaffold and the substituted pyrrole ring—are present in numerous compounds with well-documented biological activities.[1][2][3] This guide synthesizes the available information on structurally related compounds to elucidate the potential therapeutic targets and mechanisms of action for this compound, providing a framework for future research and drug development.

The benzohydrazide functional group is a key pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] Similarly, the pyrrole ring is a privileged structure in medicinal chemistry, integral to many natural and synthetic therapeutic agents.[2][5] The combination of these two moieties in this compound suggests a high potential for therapeutic efficacy across various disease areas.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, several key therapeutic targets can be postulated for this compound.

1. Antimicrobial and Antitubercular Targets

The most promising therapeutic area for this compound class is in infectious diseases, particularly as antibacterial and antitubercular agents.[6][7][8][9]

-

Enoyl-ACP Reductase (InhA): A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated their activity as inhibitors of both Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[10] InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The dual inhibition of both InhA and DHFR by structurally similar compounds suggests that this compound could act as a potent antitubercular agent with a multi-target mechanism, potentially reducing the likelihood of drug resistance.[10]

2. Anticancer Targets

Benzohydrazide derivatives have been extensively investigated for their anticancer properties, with several potential mechanisms of action.[1]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A series of novel benzohydrazide derivatives containing dihydropyrazoles have been identified as potential EGFR kinase inhibitors.[11] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers, making it a key target for cancer therapy. The structural features of this compound may allow it to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways.

3. Agricultural Fungicide Targets

The benzohydrazide scaffold is also found in compounds with potent antifungal activity, relevant for agricultural applications.

-

Succinate Dehydrogenase (SDH): Certain benzohydrazide derivatives have been developed as agricultural fungicides that target the enzyme succinate dehydrogenase (SDH).[12] SDH, also known as complex II of the mitochondrial electron transport chain, is essential for cellular respiration. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death. This suggests a potential application for this compound or its derivatives in agriculture.

Quantitative Data on Related Compounds

The following table summarizes the quantitative biological activity data for structurally similar compounds, providing a benchmark for the potential efficacy of this compound.

| Compound Class | Target Organism/Cell Line | Target Enzyme | Activity (IC50/EC50/MIC) | Reference |

| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | Human colorectal cancer cell line | Not specified | IC50 = 37.71µM | [1] |

| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | Human colon (HCT 116) cancer cell line | Not specified | IC50 = 1.88± 0.03 µM | [1] |

| Benzohydrazide derivatives containing dihydropyrazoles | A549, MCF-7, HeLa, HepG2 cancer cell lines | EGFR | IC50 = 0.15 - 0.46 µM | [11] |

| Benzohydrazide derivatives bearing 4-aminoquinazoline | Colletotrichum gloeosporioides | Not specified | EC50 = 0.40 - 0.71 µg/mL | [12] |

| Benzohydrazide derivatives bearing 4-aminoquinazoline | Rhizoctonia solani | SDH | IC50 = 11.02 µM | [12] |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | Not specified | MIC = 1–2 μg/mL | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound. Below are representative protocols based on studies of analogous compounds.

1. Enoyl-ACP Reductase (InhA) Inhibition Assay

-

Objective: To determine the inhibitory activity of the test compound against M. tuberculosis InhA.

-

Principle: The assay measures the decrease in the rate of NADH oxidation by InhA in the presence of the inhibitor.

-

Procedure:

-

Recombinant InhA is purified and prepared at a stock concentration.

-

The assay is performed in a 96-well plate format.

-

Each well contains a reaction mixture of Tris-HCl buffer, NADH, the test compound at various concentrations, and the substrate 2-trans-dodecenoyl-CoA.

-

The reaction is initiated by the addition of InhA.

-

The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically over time.

-

The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Dihydrofolate Reductase (DHFR) Inhibition Assay

-

Objective: To determine the inhibitory activity of the test compound against DHFR.

-

Principle: The assay measures the decrease in the rate of NADPH oxidation by DHFR in the presence of the inhibitor.

-

Procedure:

-

Recombinant DHFR is prepared at a stock concentration.

-

The assay is performed in a 96-well plate.

-

Each well contains a reaction mixture of buffer (e.g., potassium phosphate), NADPH, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, dihydrofolate.

-

The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored spectrophotometrically.

-

The IC50 value is calculated from the dose-response curve.

-

3. In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Assay)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

-

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

A standardized inoculum of the bacterial strain is added to each well.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations: Signaling Pathways and Workflows

Caption: Proposed experimental workflow for evaluating the therapeutic potential of the title compound.

Caption: Potential inhibition of the EGFR signaling pathway by the title compound.

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a versatile therapeutic agent. The most promising avenues for investigation lie in its development as an antimicrobial, particularly an antitubercular agent targeting InhA and DHFR, and as an anticancer agent with potential activity against EGFR. Further research, following the experimental workflows outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The multi-target capabilities suggested by the activities of its analogs make it a particularly compelling candidate for addressing complex diseases and combating drug resistance.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives in antibacterial research. This document outlines detailed protocols for evaluating the antibacterial efficacy of these compounds and presents available data in a structured format. Additionally, it visualizes key experimental workflows and the potential mechanisms of action to facilitate a deeper understanding of the compound's properties.

Introduction

This compound is a synthetic compound belonging to the pyrrole and benzohydrazide classes of molecules.[1][2][3] Derivatives of this scaffold have demonstrated significant in vitro antibacterial and antitubercular activities.[1][2][4] The primary mechanism of action for these compounds is believed to be the dual inhibition of two essential bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR).[1][4][5] By targeting these enzymes, the compound disrupts fatty acid synthesis and folate metabolism, respectively, leading to the inhibition of bacterial growth and, in some cases, bacterial cell death.[1][4][6][7]

These notes are intended to serve as a practical resource for researchers investigating the antibacterial potential of this compound and its analogs.

Data Presentation

The antibacterial activity of a series of N'-substituted-acetyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives has been evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as against Mycobacterium tuberculosis H37Rv. The data, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.[1]

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) [1]

| Compound ID | R | S. aureus (MTCC 96) | E. coli (MTCC 443) |

| 5a | Phenyl | 50 | 100 |

| 5b | 2-Chlorophenyl | 25 | 50 |

| 5c | 4-Chlorophenyl | 12.5 | 25 |

| 5d | 2,4-Dichlorophenyl | 6.25 | 12.5 |

| 5e | 2,6-Dichlorophenyl | 3.12 | 6.25 |

| 5f | 4-Fluorophenyl | 1.6 | 3.12 |

| 5g | 4-Bromophenyl | 6.25 | 12.5 |

| 5h | 4-Nitrophenyl | 3.12 | 6.25 |

| 5i | 2-Nitrophenyl | 1.6 | 3.12 |

| 5j | 4-Hydroxyphenyl | 1.6 | 3.12 |

| 5k | 4-Methoxyphenyl | 0.8 | 1.6 |

| 5l | 3,4,5-Trimethoxyphenyl | 3.12 | 6.25 |

| 5m | 4-(Dimethylamino)phenyl | 6.25 | 12.5 |

| 5n | Naphthalen-1-yl | 1.6 | 3.12 |

Table 2: In Vitro Antitubercular Activity (MIC in µg/mL) [1]

| Compound ID | R | M. tuberculosis H37Rv |

| 5a | Phenyl | 25 |

| 5b | 2-Chlorophenyl | 12.5 |

| 5c | 4-Chlorophenyl | 6.25 |

| 5d | 2,4-Dichlorophenyl | 3.12 |

| 5e | 2,6-Dichlorophenyl | 3.12 |

| 5f | 4-Fluorophenyl | 1.6 |

| 5g | 4-Bromophenyl | 3.12 |

| 5h | 4-Nitrophenyl | 3.12 |

| 5i | 2-Nitrophenyl | 1.6 |

| 5j | 4-Hydroxyphenyl | 1.6 |

| 5k | 4-Methoxyphenyl | 0.8 |

| 5l | 3,4,5-Trimethoxyphenyl | 3.12 |

| 5m | 4-(Dimethylamino)phenyl | 6.25 |

| 5n | Naphthalen-1-yl | 1.6 |

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols are based on established standards and can be adapted for testing this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound or its derivatives

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards (0.5)

-

Incubator (35 ± 2°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilutions should be made in CAMHB to achieve twice the final desired concentrations.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x concentrated compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Include a growth control (inoculum in CAMHB without compound) and a sterility control (uninoculated CAMHB).

-

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Antibacterial Activity by Agar Well Diffusion

This method assesses the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a seeded bacterium.

Materials:

-

This compound or its derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Sterile cotton swabs

-

McFarland standards (0.5)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

-

Well Preparation and Compound Addition:

-

Allow the inoculated plate to dry for a few minutes.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.